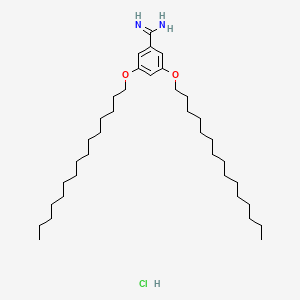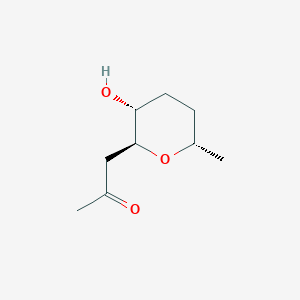
Decarestrictine L
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decarestrictine L is a natural product found in Penicillium with data available.
科学的研究の応用
Synthesis Techniques
- Decarestrictine L has been a subject of various synthetic studies. A stereoselective synthesis from ethyl (R)-3-hydroxybutyrate using tandem oxonium ylide formation and rearrangement for the tetrahydropyranyl core was detailed in a study by Clark, Fessard, and Whitlock (2006) (Clark, Fessard, & Whitlock, 2006). Another synthesis method starting from tri-O-acetyl-d-glucal was described by Lukesh and Donaldson (2003), emphasizing the introduction of an axial methyl group and chain extension techniques (Lukesh & Donaldson, 2003). Banoth et al. (2016) also developed a stereoselective synthesis, highlighting a tandem isomerization followed by C–O and C–C bond formation as a key step (Banoth, Kanikarapu, Yadav, & Mohapatra, 2016).
Methodological Developments
- Research on Decarestrictine L has contributed to the development of novel synthetic methodologies. García et al. (2006) used oxidation of a furan ring with singlet oxygen followed by intramolecular hetero Michael addition for enantioselective synthesis (García, Gómez, Teijeira, Terán, & Fall, 2006). Another approach by Cintulová et al. (2016) involved palladium-catalysed cyclocarbonylation of enediols to prepare cis-fused bicyclic lactones, indicating potential in the synthesis of Decarestrictine L (Cintulová, Slahúčková, Paštrnák, Prónayová, & Szolcsányi, 2016).
Advances in Stereochemistry
- Studies on Decarestrictine L have also focused on understanding and manipulating stereochemistry. Katsuta et al. (2015) revised the stereochemistry of decarestrictine G, which informed their synthetic approach to (5R,6R,9R)-(−)-decarestrictine G (Katsuta, Fujikawa, Yajima, & Nukada, 2015). Another study by Kobayashi et al. (2007) developed a method for producing 3-alkene-1,2,5-triol derivatives for the synthesis of Decarestrictine D, showcasing the potential of stereo- and regioselective transformations (Kobayashi, Yoshida, Asano, Takeuchi, & Acharya, 2007).
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
1-[(2S,3R,6S)-3-hydroxy-6-methyloxan-2-yl]propan-2-one |
InChI |
InChI=1S/C9H16O3/c1-6(10)5-9-8(11)4-3-7(2)12-9/h7-9,11H,3-5H2,1-2H3/t7-,8+,9-/m0/s1 |
InChIキー |
GDXDHEIQIIZPSF-YIZRAAEISA-N |
異性体SMILES |
C[C@H]1CC[C@H]([C@@H](O1)CC(=O)C)O |
SMILES |
CC1CCC(C(O1)CC(=O)C)O |
正規SMILES |
CC1CCC(C(O1)CC(=O)C)O |
同義語 |
decarestrictine L |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



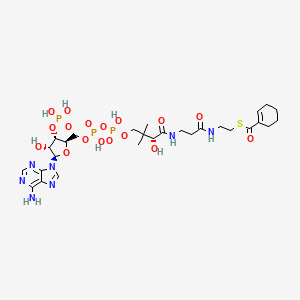
![TG(16:0/18:0/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1243930.png)

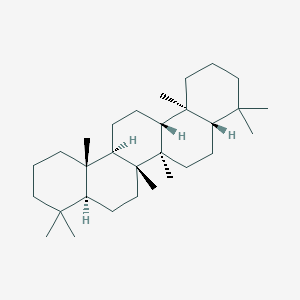

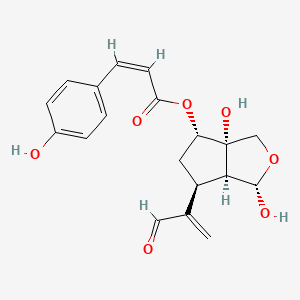
![5-fluoro-3-[2-[4-methoxy-4-[[(S)-phenylsulfinyl]methyl]piperidin-1-yl]ethyl]-1H-indole](/img/structure/B1243936.png)

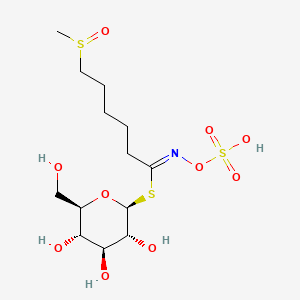
![3-ethyl-5-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B1243940.png)
![N-[(E)-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylideneamino]-1H-indole-3-carboxamide](/img/structure/B1243941.png)
![17-Fluoro-5,10-dimethyl-1,5,14-triazapentacyclo[10.8.1.02,7.08,21.015,20]henicosa-2(7),8,10,12(21),15(20),16,18-heptaene](/img/structure/B1243942.png)
![5-[Bis(carboxymethyl)amino]-3-(carboxymethyl)-4-cyano-2-thiophenecarboxylic acid; strontium](/img/structure/B1243945.png)
